1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride
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Overview
Description
1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N2. It is a derivative of pyrrolidine, characterized by the presence of an ethyl group and two methyl groups attached to the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride typically involves the alkylation of 4,4-dimethylpyrrolidine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it can activate receptors by mimicking the action of endogenous ligands, leading to downstream signaling events .
Comparison with Similar Compounds
- 1-Methyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride
- 1-Propyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride
- 1-Butyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride
Uniqueness: 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific ethyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-ethyl-4,4-dimethylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-4-10-5-7(9)8(2,3)6-10;;/h7H,4-6,9H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGASJIUTCJOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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